molecular formula C26H26N2O5 B11683515 5-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole

5-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B11683515
M. Wt: 446.5 g/mol
InChI Key: JKWQIZONLKQHEN-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with methoxyphenyl, phenyl, and trimethoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The introduction of the methoxyphenyl, phenyl, and trimethoxybenzoyl groups can be achieved through various substitution reactions. For instance, the methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the trimethoxybenzoyl group can be added through Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the trimethoxybenzoyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as tubulin and heat shock proteins. The trimethoxybenzoyl group facilitates binding to these proteins, inhibiting their function and leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole lies in its combination of substituents, which confer a distinct set of chemical and biological properties. The presence of both methoxyphenyl and trimethoxybenzoyl groups enhances its potential bioactivity and specificity for certain molecular targets.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C26H26N2O5/c1-30-20-12-10-18(11-13-20)22-16-21(17-8-6-5-7-9-17)27-28(22)26(29)19-14-23(31-2)25(33-4)24(15-19)32-3/h5-15,22H,16H2,1-4H3

InChI Key

JKWQIZONLKQHEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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